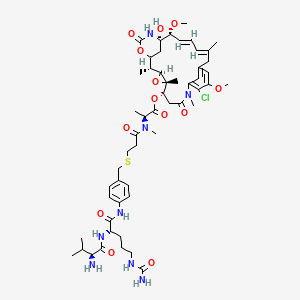
vc-PABC-DM1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
vc-PABC-DM1: is a compound used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The compound this compound consists of a valine-citrulline (vc) dipeptide linker, a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and a cytotoxic drug, DM1, which is a derivative of maytansine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vc-PABC-DM1 involves several steps:
Linker Synthesis: The valine-citrulline dipeptide is synthesized using standard peptide coupling reactions.
Spacer Attachment: The PABC spacer is attached to the dipeptide through a carbamate linkage.
Drug Conjugation: The DM1 drug is conjugated to the PABC spacer via a disulfide bond, forming the final this compound compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained as a solid and stored under specific conditions to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: vc-PABC-DM1 undergoes several types of chemical reactions:
Cleavage Reactions: The valine-citrulline linker is cleaved by proteases such as cathepsin B, releasing the active DM1 drug
Reduction Reactions: The disulfide bond between the PABC spacer and DM1 can be reduced, leading to the release of DM1.
Common Reagents and Conditions:
Proteases: Enzymes like cathepsin B are commonly used to cleave the valine-citrulline linker
Reducing Agents: Agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce the disulfide bond.
Major Products:
Wissenschaftliche Forschungsanwendungen
vc-PABC-DM1 has several scientific research applications:
Cancer Therapeutics: It is primarily used in the development of ADCs for targeted cancer therapy. .
Biological Studies: Researchers use this compound to study the stability and efficacy of different linker-drug combinations in ADCs
Pharmacokinetics: The compound is used to investigate the pharmacokinetics and biodistribution of ADCs in preclinical and clinical studies
Wirkmechanismus
The mechanism of action of vc-PABC-DM1 involves several steps:
Targeting: The ADC containing this compound binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell via endocytosis.
Cleavage: The valine-citrulline linker is cleaved by lysosomal proteases, releasing the PABC-DM1 conjugate.
Drug Release: The PABC spacer undergoes self-immolation, releasing the active DM1 drug, which then exerts its cytotoxic effects by inhibiting microtubule assembly .
Vergleich Mit ähnlichen Verbindungen
vc-PABC-DM1 can be compared with other similar compounds used in ADCs:
vc-MMAE: This compound uses a valine-citrulline linker with monomethyl auristatin E (MMAE) as the cytotoxic drug.
mc-vc-PABC-MMAE: This compound includes a maleimidocaproyl (mc) spacer in addition to the valine-citrulline linker and MMAE.
Uniqueness: this compound is unique due to its use of the PABC self-immolative spacer, which ensures efficient release of the DM1 drug upon cleavage by proteases. This design enhances the stability and efficacy of the ADC .
Eigenschaften
Molekularformel |
C53H75ClN8O13S |
|---|---|
Molekulargewicht |
1099.7 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11+,30-13+/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1 |
InChI-Schlüssel |
VPFJBLCYMSCFKX-RRXQVXNVSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



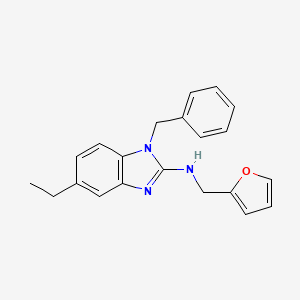
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
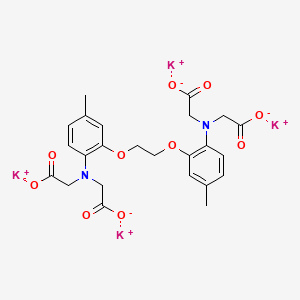


![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

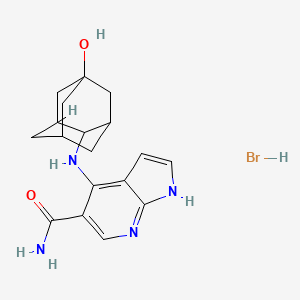
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
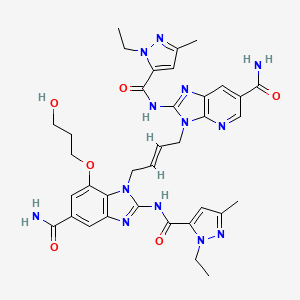

![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
